molecular formula C10H15O5P B15414854 Diethyl (5-acetylfuran-2-yl)phosphonate CAS No. 261365-06-4

Diethyl (5-acetylfuran-2-yl)phosphonate

Cat. No.: B15414854
CAS No.: 261365-06-4
M. Wt: 246.20 g/mol
InChI Key: CFAPYVAFHUVODT-UHFFFAOYSA-N
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Description

Diethyl (5-acetylfuran-2-yl)phosphonate is a phosphonate ester featuring a furan ring substituted with an acetyl group at the 5-position and a diethyl phosphonate group at the 2-position. Phosphonates are widely utilized in organic synthesis due to their stability and versatility in forming carbon-carbon bonds, particularly in Horner-Wadsworth-Emmons (HWE) reactions .

Properties

CAS No.

261365-06-4

Molecular Formula

C10H15O5P

Molecular Weight

246.20 g/mol

IUPAC Name

1-(5-diethoxyphosphorylfuran-2-yl)ethanone

InChI

InChI=1S/C10H15O5P/c1-4-13-16(12,14-5-2)10-7-6-9(15-10)8(3)11/h6-7H,4-5H2,1-3H3

InChI Key

CFAPYVAFHUVODT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(O1)C(=O)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects : The acetyl group in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing nitro group in ’s compound, which enhances electrophilic reactivity in nucleophilic substitutions .
  • Reactivity in HWE Reactions: The formyl-substituted phosphonate () is directly applicable to aldehyde homologation , whereas the acetyl-substituted variant may require additional steps for enolization to participate in similar reactions.
  • Biological Activity : The nitro-substituted phosphonate in exhibits germicidal properties, while the dithiane-containing phosphonate () is tailored for sulfur-rich bioactive molecules. The acetyl group’s role in biological activity remains underexplored but could mimic ketone-based enzyme inhibitors .

Physicochemical Properties

  • Boiling Point : The formyl-substituted phosphonate () has a boiling point of 340.6°C, suggesting high thermal stability due to strong intermolecular hydrogen bonding . The acetyl-substituted variant may exhibit similar stability but with altered solubility due to the hydrophobic acetyl group.
  • Crystal Structure : Phosphonate esters like those in and exhibit distorted tetrahedral geometry around phosphorus, with bond lengths (P–O: ~1.48–1.52 Å) and angles (O–P–O: ~101–116°) influenced by steric effects from substituents .

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